Doxantrazole - 51762-95-9

Doxantrazole

Catalog Number: EVT-406494
CAS Number: 51762-95-9
Molecular Formula: C14H8N4O3S
Molecular Weight: 312.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Doxantrazole is synthesized from various chemical precursors and belongs to a class of compounds that stabilize mast cells. Its chemical structure allows it to interact with specific receptors and pathways involved in inflammatory responses. The compound is often studied in the context of its therapeutic potential for conditions such as asthma, allergies, and irritable bowel syndrome.

Synthesis Analysis

Methods and Technical Details

The synthesis of doxantrazole involves multiple steps that include the formation of its core structure followed by functionalization to achieve the desired pharmacological properties. Specific methods may involve:

  1. Formation of Core Structure: This typically includes cyclization reactions that create the foundational framework of the molecule.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance its biological activity.

A detailed synthesis pathway may include reactions such as condensation, substitution, and oxidation, which are critical for establishing the final molecular structure of doxantrazole.

Molecular Structure Analysis

Structure and Data

Doxantrazole has a complex molecular structure characterized by several rings and functional groups that contribute to its stability and reactivity. The molecular formula for doxantrazole is C17H16N2OC_{17}H_{16}N_2O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The three-dimensional arrangement of these atoms allows for specific interactions with biological targets, particularly in mast cells.

Chemical Reactions Analysis

Reactions and Technical Details

Doxantrazole participates in various chemical reactions that are essential for its function as a mast cell stabilizer. Key reactions include:

  • Inhibition of Mediator Release: Doxantrazole has been shown to inhibit the release of histamine and other pro-inflammatory mediators from mast cells upon activation.
  • Scavenging Reactive Oxygen Species: Research indicates that doxantrazole can act as an oxygen radical scavenger, which may help mitigate oxidative stress in tissues .

These reactions are crucial for understanding how doxantrazole exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism by which doxantrazole operates involves several steps:

Studies have demonstrated that doxantrazole effectively decreases the secretion of mediators like interleukin-1, thereby influencing gastrointestinal motility and inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doxantrazole exhibits distinct physical properties that are relevant for its application:

  • Molecular Weight: Approximately 284.32 g/mol.
  • Solubility: Doxantrazole is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties influence how doxantrazole is formulated for therapeutic use.

Applications

Scientific Uses

Doxantrazole has several applications in scientific research and clinical settings:

  • Mast Cell Stabilization: It is primarily used in studies related to allergic responses and asthma management.
  • Gastrointestinal Disorders: Research indicates potential benefits in treating conditions like irritable bowel syndrome by modulating mast cell activity .
  • Oxidative Stress Research: Its ability to scavenge reactive oxygen species makes it a candidate for studies focused on oxidative damage in various diseases.
Introduction to Doxantrazole: Historical Context and Pharmacological Classification

Discovery and Development as an Orally Active Antiallergic Agent

Doxantrazole (chemical name: 3-(5-tetrazolyl)thioxanthone-10,10-dioxide; BW 59C) emerged in the mid-1970s as a structurally novel compound targeting allergic diseases. Its development was driven by the clinical need for an orally bioavailable successor to sodium cromoglycate (cromolyn sodium), which required frequent inhalation due to poor gastrointestinal absorption [1] [9]. Early pharmacological characterization revealed that doxantrazole shared cromoglycate’s mast cell-stabilizing properties but with significantly enhanced oral bioavailability. This critical advantage positioned it as a pioneering oral agent for systemic allergy management [2] [9].

The compound’s antiallergic efficacy was first demonstrated in in vitro and in vivo models. Preclinical studies using rat peritoneal mast cells showed potent inhibition of immunoglobulin E (IgE)-mediated histamine release, with effects comparable to cromoglycate but achievable through oral dosing [4] . This mechanistic parallel was further validated in early human trials, where oral doxantrazole significantly attenuated allergen-induced bronchoconstriction in asthmatic patients—a milestone achievement documented in The Lancet in 1975 [2].

Table 1: Key Historical Milestones in Doxantrazole Development

YearMilestoneSignificance
1975First clinical report in The LancetDemonstrated oral efficacy in human allergic asthma
1977Site of action studies publishedElucidated mast cell-stabilizing mechanism
Late 1970sDevelopment of analytical methodsEnabled pharmacokinetic profiling
1970s-80sInvestigation of phosphodiesterase inhibitionRevealed additional anti-inflammatory mechanism

Structural and Functional Relationship to Cromoglycate Analogues

Doxantrazole belongs to the chromone chemical class, sharing a core structural motif with cromoglycate: the benzopyran-4-one backbone. However, its molecular design incorporates critical modifications that confer distinct pharmacological advantages [1] [9]:

  • Tetrazole Ring System: Replaces cromoglycate’s carboxylic acid group with a tetrazole moiety, enhancing metabolic stability and oral absorption while maintaining acidity critical for ionic interactions.
  • Thioxanthone Scaffold: Introduces a planar tricyclic system that facilitates membrane interactions and potentially broader target engagement.
  • Sulfone Group: The 10,10-dioxide modification enhances electron affinity and redox activity.

Functionally, doxantrazole retains cromoglycate’s ability to inhibit mast cell degranulation by preventing calcium influx through store-operated channels—a mechanism initially proposed through electrophysiological studies in the 1970s [4] . However, its enhanced lipophilicity enables superior membrane penetration, allowing intracellular actions beyond surface receptor modulation. This structural distinction underlies doxantrazole’s broader pharmacological profile, including direct inhibition of phosphodiesterase enzymes and scavenging of reactive oxygen species (ROS) [3] .

Key Milestones in Preclinical and Early Clinical Research

Early research demonstrated doxantrazole’s multi-targeted pharmacology:

  • Mast Cell Stabilization: Inhibited compound 48/80-induced histamine release in rat mast cells at IC₅₀ values ~10 μM, comparable to cromoglycate [4].
  • Phosphodiesterase Inhibition: Suppressed cyclic AMP degradation (IC₅₀: 15-30 μM), potentially amplifying endogenous anti-inflammatory signaling [9].
  • Neutrophil Migration Suppression: Reduced chemotaxis in response to inflammatory stimuli at concentrations ≥1 μM [1].

Clinically, the landmark 1975 trial established proof-of-concept for oral antiallergic therapy. Asthmatic patients receiving 200-400 mg oral doxantrazole exhibited significantly reduced bronchoconstriction following allergen challenge compared to placebo—effects not achievable with oral cromoglycate [2]. Subsequent studies explored its utility in allergic rhinitis and dermatitis, with evidence of reduced late-phase inflammatory responses. However, development was ultimately discontinued despite promising efficacy, likely due to formulation challenges and the emergence of alternative oral agents (e.g., early H₁-antihistamines) [9].

Table 2: Comparative Pharmacological Profile of Doxantrazole vs. Cromolyn Sodium

Pharmacological ActionDoxantrazoleCromolyn SodiumSignificance
Mast Cell StabilizationIC₅₀ ~10 μM (rat mast cells)IC₅₀ ~20 μMComparable potency
Oral Bioavailability>20%<1%Key therapeutic advantage
ROS ScavengingIC₅₀ ~0.1 mM (10x more potent)IC₅₀ ~1 mMSuperior antioxidant potential
PDE InhibitionSignificant at 15-30 μMWeak/noneAdditional anti-inflammatory mechanism

Properties

CAS Number

51762-95-9

Product Name

Doxantrazole

IUPAC Name

10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one

Molecular Formula

C14H8N4O3S

Molecular Weight

312.31 g/mol

InChI

InChI=1S/C14H8N4O3S/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14/h1-7H,(H,15,16,17,18)

InChI Key

VIDCTSLIEZMQRF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4

Synonyms

3-(5-tetrazolyl)thioxanthone-10,10-dioxide
BW 59C
doxantrazole

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.